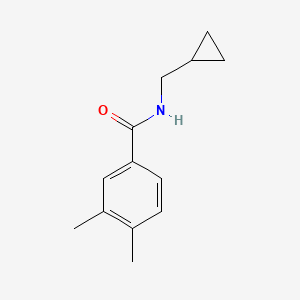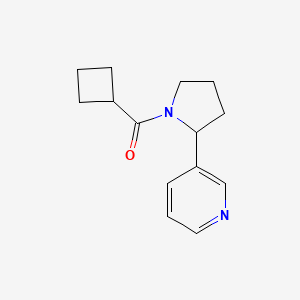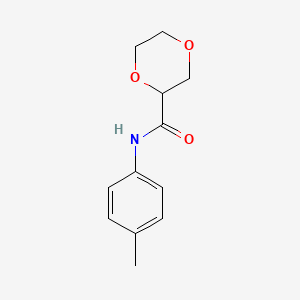
N-(4-methylphenyl)-1,4-dioxane-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-methylphenyl)-1,4-dioxane-2-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as MDX-1097 or PLX-1097 and is a small molecule inhibitor of the CXCR4 receptor. The CXCR4 receptor is involved in various physiological processes, including immune cell migration, angiogenesis, and tumor growth.
Wirkmechanismus
MDX-1097 inhibits the CXCR4 receptor by binding to its active site. This prevents the receptor from binding to its ligands, such as CXCL12, which are involved in various physiological processes. CXCR4 inhibition by MDX-1097 leads to the suppression of immune cell migration, angiogenesis, and tumor growth.
Biochemical and Physiological Effects:
MDX-1097 has been shown to have several biochemical and physiological effects. In preclinical studies, MDX-1097 has been shown to inhibit tumor growth and metastasis in various types of cancer. MDX-1097 has also been shown to enhance the efficacy of chemotherapy drugs in cancer treatment. Additionally, MDX-1097 has been shown to suppress immune cell migration and angiogenesis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using MDX-1097 in lab experiments is its specificity for the CXCR4 receptor. This allows researchers to study the effects of CXCR4 inhibition without affecting other physiological processes. However, one limitation of using MDX-1097 is its low solubility in water, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are several future directions for research on N-(4-methylphenyl)-1,4-dioxane-2-carboxamide. One direction is to further study its potential applications in cancer treatment. Clinical trials are needed to determine its efficacy and safety in humans. Another direction is to study its potential applications in other fields, such as immunology and angiogenesis. Additionally, further research is needed to optimize its synthesis and improve its solubility in water.
Synthesemethoden
The synthesis of N-(4-methylphenyl)-1,4-dioxane-2-carboxamide involves several steps. The starting material is 4-methylbenzoyl chloride, which is reacted with sodium methoxide to give the corresponding methyl ester. This intermediate is then reacted with ethylenediamine to form the amide linkage. The resulting compound is then treated with oxalyl chloride and dimethylformamide to form the dioxane ring. The final product is obtained after purification by column chromatography.
Wissenschaftliche Forschungsanwendungen
N-(4-methylphenyl)-1,4-dioxane-2-carboxamide has been extensively studied for its potential applications in various fields. One of the most promising applications is in the field of cancer research. CXCR4 is overexpressed in many types of cancer, and its inhibition by MDX-1097 has been shown to inhibit tumor growth and metastasis in preclinical studies. MDX-1097 has also been shown to enhance the efficacy of chemotherapy drugs in cancer treatment.
Eigenschaften
IUPAC Name |
N-(4-methylphenyl)-1,4-dioxane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-9-2-4-10(5-3-9)13-12(14)11-8-15-6-7-16-11/h2-5,11H,6-8H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXTCFYJREBBDJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2COCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methylphenyl)-1,4-dioxane-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

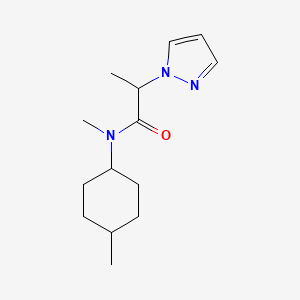
![N-[4-(1,2,4-triazol-1-yl)phenyl]cyclopropanecarboxamide](/img/structure/B7510984.png)
![Cyclopentyl-[4-(pyridine-3-carbonyl)piperazin-1-yl]methanone](/img/structure/B7510990.png)
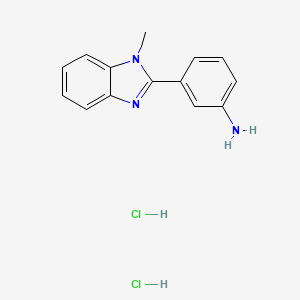
![N-[1-(2,2-dimethylpropanoyl)piperidin-4-yl]oxane-4-carboxamide](/img/structure/B7511017.png)
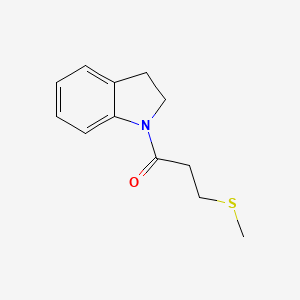
![2-Cyclopent-2-en-1-yl-1-[2-(4-fluorophenyl)morpholin-4-yl]ethanone](/img/structure/B7511028.png)
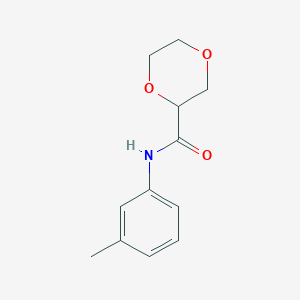
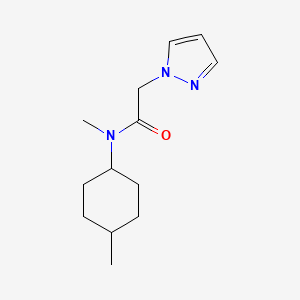
![1-[3-(Azepane-1-carbonyl)piperidin-1-yl]-2-methylpropan-1-one](/img/structure/B7511043.png)
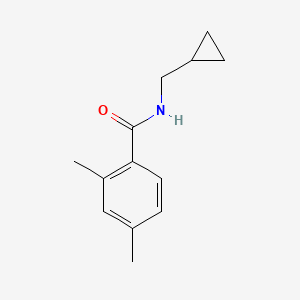
![N-[1-(3-chlorophenyl)propyl]methanesulfonamide](/img/structure/B7511066.png)
